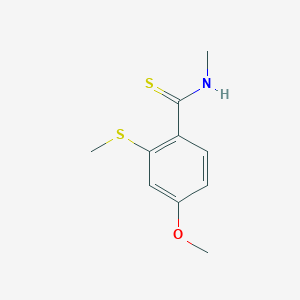
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide is an organic compound with the molecular formula C10H13NOS2. This compound is characterized by the presence of a methoxy group, a methyl group, and a methylsulfanyl group attached to a benzene ring, along with a carbothioamide functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, which undergoes a series of reactions to introduce the methylsulfanyl and carbothioamide groups.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the formation of the desired product. Common reagents include methyl iodide, thiourea, and various solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are mixed and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide exerts its effects involves interactions with various molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding to enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-methyl-1-methylsulfanyl-benzene: Similar structure but lacks the carbothioamide group.
4-Methoxy-2-methyl-aniline: Contains an amino group instead of the carbothioamide group.
4-Methoxy-2-methyl-thiophenol: Contains a thiol group instead of the carbothioamide group.
Uniqueness
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide is unique due to the presence of both the methoxy and methylsulfanyl groups on the benzene ring, along with the carbothioamide functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60253-36-3 |
|---|---|
Molekularformel |
C10H13NOS2 |
Molekulargewicht |
227.4 g/mol |
IUPAC-Name |
4-methoxy-N-methyl-2-methylsulfanylbenzenecarbothioamide |
InChI |
InChI=1S/C10H13NOS2/c1-11-10(13)8-5-4-7(12-2)6-9(8)14-3/h4-6H,1-3H3,(H,11,13) |
InChI-Schlüssel |
OUKXFQBVZNLAQV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)C1=C(C=C(C=C1)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
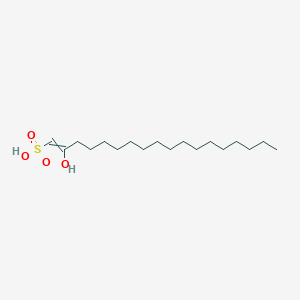
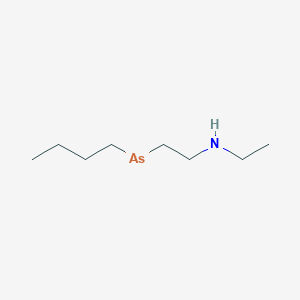
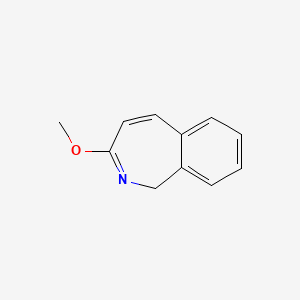
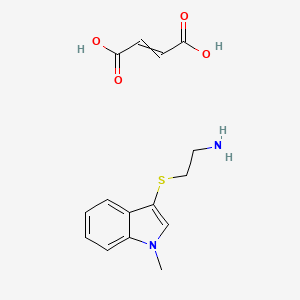
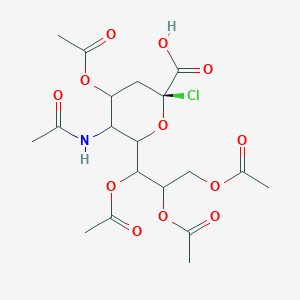
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)


![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
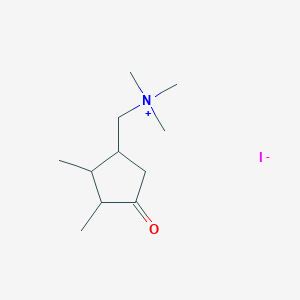
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
